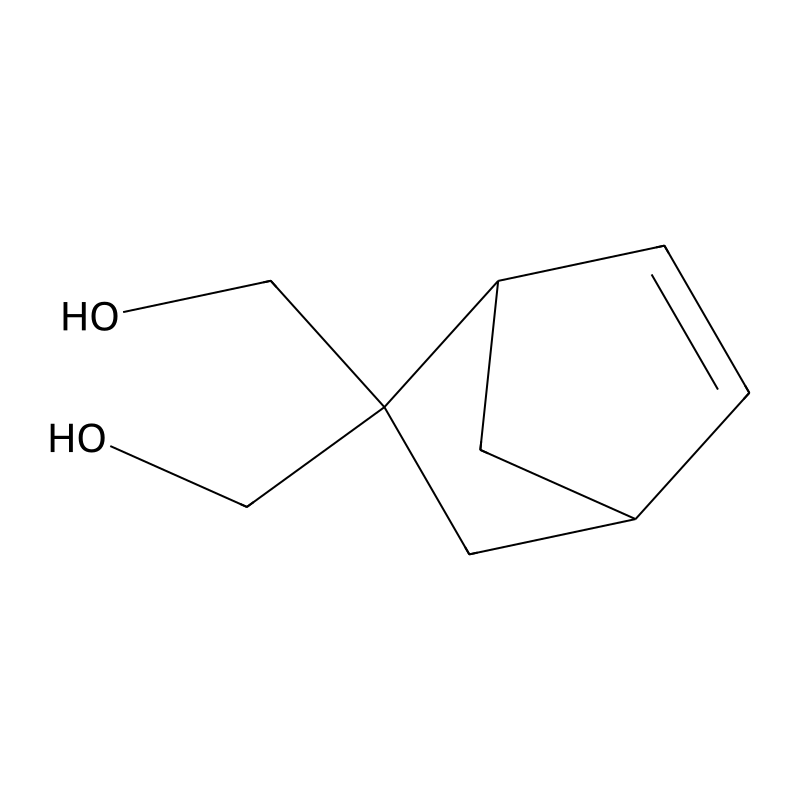5-Norbornene-2,2-dimethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
5-Norbornene-2,2-dimethanol is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 154.21 g/mol. It is characterized by its unique bicyclic structure, which consists of a norbornene framework with two hydroxymethyl groups located at the 2-position. This compound exists as a solid at room temperature and is soluble in organic solvents. Its structural representation can be denoted as:
textOCC1C2CC(C=C2)C1CO
5-Norbornene-2,2-dimethanol is notable for its utility in various
Synthesis and Applications as a Building Block:
-Norbornene-2,2-dimethanol (NDM) is a bicyclic organic compound with two hydroxyl groups attached to the same carbon atom. Due to its unique structure and functional groups, NDM serves as a valuable building block in organic synthesis for various research applications. Studies have explored its use in the synthesis of:
- Polymers: NDM can be polymerized through various techniques, such as ring-opening metathesis polymerization (ROMP), to generate functionalized polymers with interesting properties like biodegradability and controlled drug release capabilities [].
- Fine chemicals and pharmaceuticals: The presence of both a double bond and hydroxyl groups allows for diverse chemical transformations, making NDM a versatile intermediate for synthesizing complex molecules relevant to drug discovery and material science research [, ].
Precursor for Biocompatible Materials:
The hydroxyl groups in NDM can be further modified to introduce various functionalities, enabling the development of biocompatible materials for biomedical applications. Research has shown its potential in:
- Drug delivery systems: NDM derivatives can be designed to form hydrogels or nanoparticles for controlled and targeted drug delivery [].
- Tissue engineering scaffolds: NDM-based materials can be tailored to mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration [].
Studies on NDM's Biological Activity:
Recent studies have investigated the potential biological activities of NDM itself. Research suggests that NDM might exhibit:
- Antimicrobial properties: Studies have reported NDM's ability to inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Antioxidant activity: NDM might possess antioxidant properties, potentially contributing to its potential health benefits.
- Ring-Opening Metathesis Polymerization (ROMP): This compound can undergo ROMP, where it acts as a monomer to form polymers. The high reactivity of the norbornene derivative facilitates this process, making it suitable for synthesizing various copolymers .
- Palladium-Catalyzed Reactions: It has been shown to promote enantioselective palladium-catalyzed reactions, such as the Heck and Suzuki coupling reactions. The presence of hydroxymethyl groups aids in stabilizing the aryl-palladium complex, enhancing reaction efficiency .
5-Norbornene-2,2-dimethanol can be synthesized through various methods:
- Reduction of Dicarboxylic Anhydrides: One common method involves the reduction of 5-norbornene-2,3-dicarboxylic anhydride using lithium aluminum hydride. This reaction typically yields high purity and good yields of the desired product .
- Transesterification Reactions: It can also be synthesized via enzyme-mediated transesterification processes involving other norbornene derivatives .
The applications of 5-norbornene-2,2-dimethanol are diverse:
- Polymer Chemistry: It is extensively used as a monomer in ROMP to create advanced materials with tailored properties.
- Catalysis: The compound serves as a catalyst or co-catalyst in various organic transformations due to its ability to stabilize reactive intermediates.
- Pharmaceuticals and Antioxidants: Its derivatives may find use in developing antioxidant formulations or pharmaceutical agents due to their potential biological activities.
Interaction studies involving 5-norbornene-2,2-dimethanol focus primarily on its role in catalytic systems. For instance, its ability to enhance enantioselectivity in palladium-catalyzed reactions demonstrates its effectiveness in facilitating interactions between substrates and catalysts . Further research could elucidate its interactions with biological systems.
Several compounds share structural similarities with 5-norbornene-2,2-dimethanol. Here are some notable examples:
5-Norbornene-2,2-dimethanol is unique due to its specific positioning of hydroxymethyl groups that enhance its reactivity and functional versatility compared to other similar compounds. Its applications in both polymer chemistry and catalysis set it apart from simpler norbornene derivatives.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






